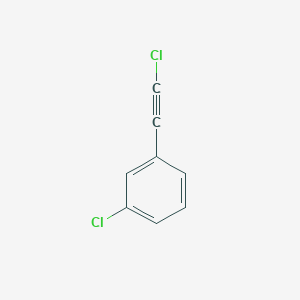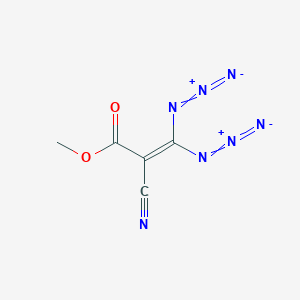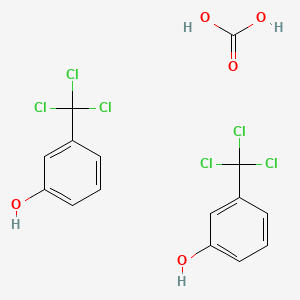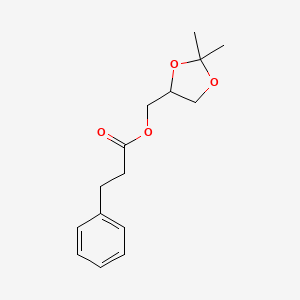
Benzoic acid, 4-bromo-, 2-propynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-bromo-, 2-propynyl ester is an organic compound with the molecular formula C10H7BrO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the carboxyl group is esterified with a 2-propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-, 2-propynyl ester typically involves the esterification of 4-bromobenzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Bromobenzoic acid+Propargyl alcoholAcid catalystBenzoic acid, 4-bromo-, 2-propynyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-bromo-, 2-propynyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoic acid esters with various functional groups.
Oxidation: Products include 4-bromobenzoic acid and other oxidized derivatives.
Reduction: Products include 4-bromobenzyl alcohol and other reduced derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-bromo-, 2-propynyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the production of specialty chemicals, such as dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-bromo-, 2-propynyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-bromobenzoic acid, which can then interact with its target. The bromine atom in the para position can also participate in halogen bonding, which can enhance the binding affinity of the compound to its target.
Comparación Con Compuestos Similares
Benzoic acid, 4-bromo-, 2-propynyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-bromo-, methyl ester: This compound has a methyl ester group instead of a 2-propynyl group, which affects its reactivity and applications.
Benzoic acid, 4-bromo-, ethyl ester: This compound has an ethyl ester group instead of a 2-propynyl group, which also affects its reactivity and applications.
Benzoic acid, 4-bromo-, 2-propenyl ester: This compound has a 2-propenyl ester group instead of a 2-propynyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in the presence of the 2-propynyl group, which imparts specific chemical properties and reactivity that are not observed in the other similar compounds.
Propiedades
Número CAS |
79318-19-7 |
|---|---|
Fórmula molecular |
C10H7BrO2 |
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
prop-2-ynyl 4-bromobenzoate |
InChI |
InChI=1S/C10H7BrO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h1,3-6H,7H2 |
Clave InChI |
ZCODCUOOAHQHAW-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)


![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)





![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)
